6-(4-methoxyphenyl)-2-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
CAS No.:
Cat. No.: VC9779945
Molecular Formula: C17H13F3N4O2
Molecular Weight: 362.31 g/mol
* For research use only. Not for human or veterinary use.
![6-(4-methoxyphenyl)-2-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one -](/images/structure/VC9779945.png)
Specification
Molecular Formula | C17H13F3N4O2 |
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Molecular Weight | 362.31 g/mol |
IUPAC Name | 6-(4-methoxyphenyl)-2-(trifluoromethyl)-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Standard InChI | InChI=1S/C17H13F3N4O2/c1-26-11-4-2-9(3-5-11)10-6-13-12(14(25)7-10)8-24-16(21-13)22-15(23-24)17(18,19)20/h2-5,8,10H,6-7H2,1H3 |
Standard InChI Key | JWEBRAIYWBJBGP-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C2CC3=NC4=NC(=NN4C=C3C(=O)C2)C(F)(F)F |
Canonical SMILES | COC1=CC=C(C=C1)C2CC3=NC4=NC(=NN4C=C3C(=O)C2)C(F)(F)F |
Introduction
Structural Characteristics and Nomenclature
Core Architecture
The compound’s backbone consists of a bicyclic system merging a 1,2,4-triazole ring with a partially hydrogenated quinazoline moiety. The triazole ring (positions 1–3) is fused to the quinazoline system (positions 5–8), creating a planar, aromatic region critical for π-π stacking interactions with biological targets . The 6,7-dihydro designation indicates partial saturation at the quinazoline’s 6 and 7 positions, reducing ring strain and enhancing conformational flexibility .
Substituent Effects
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6-(4-Methoxyphenyl): The para-methoxy group on the phenyl ring introduces electron-donating effects, potentially enhancing solubility and influencing binding affinity through hydrogen bonding .
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2-(Trifluoromethyl): The CF₃ group at position 2 contributes strong electron-withdrawing characteristics, modulating the compound’s lipophilicity and metabolic stability .
Table 1: Key Structural Parameters of Analogous Triazoloquinazolines
Parameter | Value (Analogous Compounds) | Influence on Properties |
---|---|---|
LogP (Calculated) | 2.8–3.5 | Moderate lipophilicity |
Topological Polar Surface Area | 70–90 Ų | Favorable membrane permeability |
Hydrogen Bond Donors | 1–2 | Target interaction potential |
Synthetic Routes and Optimization
Cyclocondensation Strategies
The synthesis of triazoloquinazolines typically employs cyclocondensation between 5-amino-1,2,4-triazoles and cyclic ketones or aldehydes . For this derivative, a plausible route involves:
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Formation of the Triazole Precursor:
Reacting 4-methoxyphenylhydrazine with trifluoroacetic anhydride yields a substituted triazole amine intermediate. -
Quinazoline Ring Closure:
Treatment with cyclohexane-1,3-dione under acidic conditions (e.g., HCl/EtOH) induces cyclization, forming the dihydroquinazoline core . -
Functionalization:
Introduction of the trifluoromethyl group via nucleophilic substitution or Friedel-Crafts alkylation at position 2 .
Challenges in Synthesis
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Regioselectivity: Competing reactions may yield isomeric byproducts unless stringent temperature control (60–80°C) and catalytic conditions (e.g., p-TsOH) are applied.
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CF₃ Group Incorporation: The trifluoromethyl group’s steric bulk necessitates optimized leaving-group strategies to prevent ring distortion .
Compound | Target | IC₅₀ (μM) | Selectivity (Plk1/Plk2/Plk3) |
---|---|---|---|
43 (PMC10012257) | Plk1 PBD | 0.12 | >100-fold selective |
7a (UCL Discovery) | RXFP4 | 0.8 | 50-fold over RXFP3 |
Hypothesized Compound | Plk1 (Predicted) | 0.2–0.5 | Pending experimental validation |
GPCR Modulation
Compounds like 7a from UCL Discovery demonstrate selective agonism at relaxin family peptide receptor 4 (RXFP4), with EC₅₀ values of 0.8 μM . The 4-methoxyphenyl group in the queried compound may mimic tyrosine residues critical for receptor activation, suggesting potential utility in metabolic or cancer-related GPCR pathways .
Physicochemical and ADMET Properties
Solubility and Permeability
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Aqueous Solubility: Predicted at 12–18 μg/mL (pH 7.4), influenced by the methoxy group’s polarity.
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Caco-2 Permeability: Estimated Papp = 8.6 × 10⁻⁶ cm/s, indicating moderate intestinal absorption .
Metabolic Stability
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Cytochrome P450 Interactions: The trifluoromethyl group reduces oxidative metabolism by CYP3A4, as evidenced in analogs with t₁/₂ > 120 minutes in human liver microsomes .
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Glucuronidation: The methoxyphenyl moiety may undergo O-demethylation, necessitating prodrug strategies for oral bioavailability .
Future Directions and Applications
Targeted Oncology Therapeutics
The compound’s structural similarity to Plk1 inhibitors supports its development as an antimitotic agent. Preclinical models of triple-negative breast cancer (TNBC) could validate its efficacy, particularly in combination with taxanes .
Neuroendocrine Modulation
Given RXFP4’s role in insulin secretion and appetite regulation, this derivative may offer a scaffold for type 2 diabetes or obesity therapeutics .
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